Adenosine A1 Receptor (ADORA1) Binding Affinity: Nanomolar Target Engagement Distinguished from Scaffold-Level Expectations
The target compound demonstrates high-affinity binding to the human adenosine A1 receptor (ADORA1) with a pKi of 8.96, corresponding to a Ki of approximately 1.1 nM, as recorded in the ChEMBL database and aggregated by ZINC15 [1]. This nanomolar binding affinity distinguishes the compound from the class-level expectation that imidazole-thioether-acetamides are primarily optimized for antiviral or BACE1 activity; typical ITA analogs in the HIV-1 NNRTI series exhibit EC50 values in the 0.18–2.0 µM range, which are approximately 100- to 2000-fold weaker than the adenosine A1 affinity observed here [2]. While direct head-to-head adenosine A1 binding data for the closest positional isomer (4-chlorophenyl analog) are not publicly available, the 3-chlorophenyl substitution pattern is known in adenosine receptor medicinal chemistry to confer distinct subtype selectivity profiles compared to 4-substituted congeners, making this compound a candidate adenosine A1 tool with a potentially differentiated selectivity window [3].
| Evidence Dimension | Adenosine A1 receptor binding affinity (pKi / Ki) |
|---|---|
| Target Compound Data | pKi 8.96 (Ki ~1.1 nM) for human ADORA1 |
| Comparator Or Baseline | Class baseline: ITA HIV-1 NNRTIs EC50 0.18–2.0 µM; no direct A1 data for 4-Cl positional isomer |
| Quantified Difference | A1 binding affinity ~100- to 2000-fold more potent than ITA-class antiviral EC50 values; comparative A1 data for isomers unavailable |
| Conditions | ChEMBL20-annotated adenosine A1 receptor binding assay; radioligand displacement (specific assay conditions not detailed in aggregated database record) |
Why This Matters
The nanomolar adenosine A1 receptor engagement suggests a distinct pharmacological application space (GPCR signaling, neurological research) that diverges fundamentally from the antiviral or amyloid-targeting applications pursued with other ITA analogs, directly informing project-specific procurement for adenosine receptor screening campaigns.
- [1] ZINC15 Database, ZINC000040863418 Activities. ADORA1: pKi 8.96 (L.E. 0.43), 2 observations. ChEMBL20-derived bioactivity data. Available at: https://zinc15.docking.org/substances/ZINC000040863418/activities/ View Source
- [2] Zhan P, Liu X, Zhu J, Fang Z, Li Z, Pannecouque C, De Clercq E. Synthesis and biological evaluation of imidazole thioacetanilides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry. 2009;17(16):5775-5781. Compound 4a5: EC50 = 0.18 µM; 4a2: EC50 = 0.20 µM; lead L1: EC50 = 2.053 µM. View Source
- [3] Müller CE, Jacobson KA. Recent developments in adenosine receptor ligands and their therapeutic potential. Biochimica et Biophysica Acta (BBA) - Biomembranes. 2011;1808(5):1290-1308. Review describing substituent-dependent selectivity differences among adenosine A1, A2A, A2B, and A3 receptor subtypes. View Source
